molecular formula C20H20ClN3O5S B2779078 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 921880-57-1

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No. B2779078
CAS RN: 921880-57-1
M. Wt: 449.91
InChI Key: PIILPHRAQPBDLX-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Pyridazine derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the sulfonamide group, and the chlorophenyl group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The sulfonamide group might undergo hydrolysis, and the pyridazine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might increase its solubility in water, while the chlorophenyl group might increase its lipophilicity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research focuses on the synthesis of various N-substituted sulfonamide derivatives, exploring their structural properties through methods such as H-NMR, IR, and mass spectral data. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in different fields, including materials science and pharmaceutical development (P. Catsoulacos, 1971).

Biological Screening for Therapeutic Potentials

  • Sulfonamide derivatives are extensively screened for their biological activities, including antimicrobial, antifungal, and antitumor properties. This research is pivotal in discovering new drugs and treatments for various diseases. For instance, studies have shown that certain sulfonamide derivatives exhibit moderate to good activities against Gram-negative and Gram-positive bacteria, as well as potential antitumor activities against various cancer cell lines (Aziz‐ur‐Rehman et al., 2014).

Antimicrobial and Antiproliferative Agents

  • The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating various biologically active moieties, highlight the compound's potential as effective antimicrobial and antiproliferative agents. These studies contribute to the development of new therapeutic strategies against infections and cancer (Shimaa M. Abd El-Gilil, 2019).

Enzyme Inhibition and Antioxidant Properties

  • Investigations into the enzyme inhibition and antioxidant potential of sulfonamide derivatives, including their effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, are significant for addressing neurodegenerative diseases and managing oxidative stress. These findings are critical for drug development targeting Alzheimer's disease, Parkinson's disease, and other conditions associated with oxidative damage (N. Kausar et al., 2019).

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O5S/c1-28-16-7-9-19(18(13-16)29-2)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIILPHRAQPBDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide

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